![molecular formula C37H25N5O2S2 B2818941 N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476309-14-5](/img/structure/B2818941.png)
N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide
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Description
“N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide” is a chemical compound that is part of a variety of scaffolds based on a pyridine-2,6-dicarboxamide fragment . These scaffolds have noteworthy roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a nickel (II) complex of N, N ′-bis (2,6-diisopropylphenyl)-2,6-pyridinedicarboxamido (L) ligand was synthesized for catalytic coupling of Grignard reagents with the C–H bond of oxygen-containing heterocyclic compounds . The ligand was deprotonated using n-butyllithium in cool (0 °C), dry THF under a nitrogen atmosphere followed by the addition of solid anhydrous dimethoxyethane adduct of nickel(II) chloride, yielding the deep red nickel(II) complex .Chemical Reactions Analysis
The compound has been used in chemical reactions. For example, a nickel (II) complex of a similar ligand was used for catalytic coupling of Grignard reagents with the C–H bond of oxygen-containing heterocyclic compounds . The nickel (II) complex showed excellent activity in catalyzing C–H activation and further coupling with various Grignard reagents .Scientific Research Applications
- The pyridine-2,6-dicarboxamide fragment serves as a versatile scaffold for coordination chemistry. Researchers have explored its ability to form stable complexes with metal ions, leading to novel materials and catalysts .
- The compound serves as a building block for fluorescent sensors. For instance, N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide has been synthesized as a selective sensor for Cu²⁺ and Ni²⁺ ions .
Coordination Chemistry
Fluorescent Sensors
properties
IUPAC Name |
2-N,6-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H25N5O2S2/c43-34(41-36-39-30(24-14-5-1-6-15-24)32(45-36)26-18-9-3-10-19-26)28-22-13-23-29(38-28)35(44)42-37-40-31(25-16-7-2-8-17-25)33(46-37)27-20-11-4-12-21-27/h1-23H,(H,39,41,43)(H,40,42,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYUNITYFLZUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide |
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